(2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone
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Overview
Description
2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine: is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group, a fluoro group, and a nitrobenzoyl group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive molecules for research purposes.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Applied in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-chloro-5-fluoropyrimidine: Shares the chloro and fluoro groups but lacks the nitrobenzoyl group.
2-chloro-4-fluoro-5-nitrotoluene: Similar in structure but with a toluene ring instead of a pyrimidine ring.
2,4-dichloro-5-fluoro-3-nitrobenzoic acid: Contains similar functional groups but with a benzoic acid core.
Uniqueness: 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine is unique due to the combination of its functional groups and the pyrimidine core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1447216-91-2 |
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Molecular Formula |
C11H5ClFN3O3 |
Molecular Weight |
281.63 g/mol |
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C11H5ClFN3O3/c12-11-14-5-8(13)9(15-11)10(17)6-2-1-3-7(4-6)16(18)19/h1-5H |
InChI Key |
DSDJDBUQCCWSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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